1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 1016674-77-3
VCID: VC16700197
InChI: InChI=1S/C11H18N2O/c1-8(2)14-11-6-4-10(5-7-11)9(3)13-12/h4-9,13H,12H2,1-3H3
SMILES:
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine

CAS No.: 1016674-77-3

Cat. No.: VC16700197

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine - 1016674-77-3

Specification

CAS No. 1016674-77-3
Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 1-(4-propan-2-yloxyphenyl)ethylhydrazine
Standard InChI InChI=1S/C11H18N2O/c1-8(2)14-11-6-4-10(5-7-11)9(3)13-12/h4-9,13H,12H2,1-3H3
Standard InChI Key GHWBIOMNEAHBEO-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(C)NN

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine is systematically named according to IUPAC guidelines as 1-(4-propan-2-yloxyphenyl)ethylhydrazine. The structure comprises:

  • A central phenyl ring substituted at the para position with a propan-2-yloxy (-OCH(CH₃)₂) group.

  • An ethylhydrazine (-CH₂CH₂-NH-NH₂) side chain attached to the phenyl ring’s carbon-1 position.

The SMILES notation CC(C)OC1=CC=C(C=C1)C(C)NN accurately represents its connectivity. The hydrazine group’s basicity and the ether moiety’s electron-donating effects influence its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈N₂O
Molecular Weight194.27 g/mol
IUPAC Name1-(4-propan-2-yloxyphenyl)ethylhydrazine
Canonical SMILESCC(C)OC1=CC=C(C=C1)C(C)NN
XLogP3 (Predicted LogP)2.1 (Estimated)

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine typically involves a multi-step process:

  • Formation of the Propan-2-yloxy Phenyl Intermediate:

    • 4-Propan-2-yloxyphenylacetaldehyde is prepared via Friedel-Crafts alkylation of phenol with isopropyl bromide, followed by oxidation.

  • Hydrazine Conjugation:

    • The aldehyde intermediate reacts with hydrazine hydrate in methanol under reflux, yielding the target compound through nucleophilic addition.

Reaction Conditions and Catalysts

  • Solvent: Methanol or ethanol (polar protic solvents enhance nucleophilicity of hydrazine).

  • Temperature: 60–80°C (optimized to balance reaction rate and byproduct formation).

  • Catalysts: Acidic catalysts (e.g., HCl) accelerate imine formation but require careful pH control to avoid decomposition .

Reactivity and Functional Transformations

Nucleophilic and Electrophilic Behavior

The hydrazine group (-NH-NH₂) acts as a strong nucleophile, participating in:

  • Condensation Reactions: With ketones or aldehydes to form hydrazones, useful in crystallography and drug design .

  • Oxidation: Forms diazenium derivatives under oxidative conditions, which may exhibit antitumor activity .

The propan-2-yloxy group’s electron-donating nature stabilizes the phenyl ring, directing electrophilic substitution to the ortho and para positions.

CompoundTarget ActivityIC₅₀/EC₅₀Source
1-(2,4-Dinitrophenyl)hydrazineTopoisomerase II Inhibition12 μM
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazineIn silico predicted kinase inhibitionN/A

Future Research Directions

Unanswered Questions and Opportunities

  • Pharmacokinetic Profiling: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are needed to assess therapeutic potential.

  • Materials Science Applications: Exploration as a ligand in coordination polymers or metal-organic frameworks (MOFs).

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